Ravuconazole-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

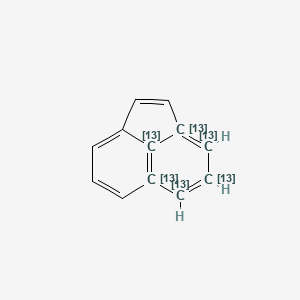

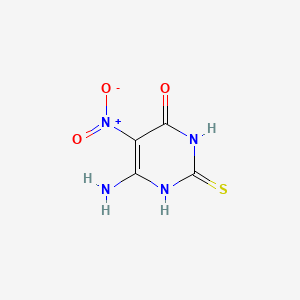

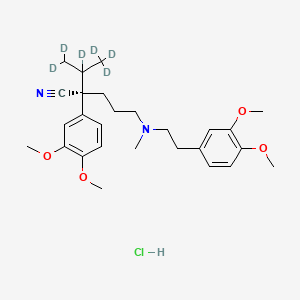

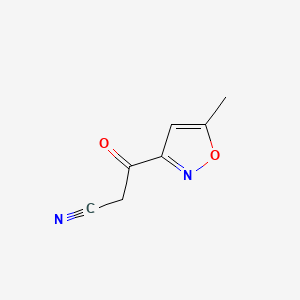

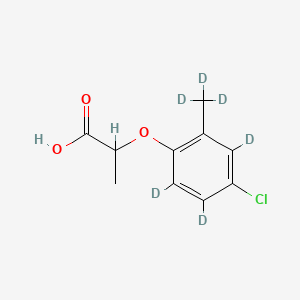

Ravuconazole-d4 is a deuterium-labeled version of Ravuconazole . Ravuconazole is a potent triazole antifungal . The chemical name for Ravuconazole-d4 is 4- (2- ((2R,3R)-3- (2,4-difluorophenyl)-3-hydroxy-4- (1H-1,2,4-triazol-1-yl)butan-2-yl)thiazol-4-yl)benzonitrile-2,3,5,6-d4 .

Synthesis Analysis

A stability-indicating method by high-performance liquid chromatography–diode array detection was developed and fully validated to assay ravuconazole in the presence of its degradation products . The chemical structures were proposed according to the data obtained by liquid chromatography coupled to mass spectrometry (LC-MS) analysis .Molecular Structure Analysis

The molecular formula of Ravuconazole-d4 is C22H13D4F2N5OS . The molecular weight is 441.49 . The structure of Ravuconazole-d4 is similar to that of Ravuconazole, with the difference being the presence of deuterium .Chemical Reactions Analysis

A forced degradation study was conducted on the pure drug under oxidative conditions in the presence of H2O2 and metallic ions and under acid, alkaline, and neutral hydrolysis . Ravuconazole was degraded mainly under alkaline hydrolysis, forming two main degradation products .Physical And Chemical Properties Analysis

Ravuconazole has a melting point of 148-151°C . It is slightly soluble in DMSO and Methanol . The molecular formula of Ravuconazole is C22H17F2N5OS, and the molecular weight is 437.47 .Wissenschaftliche Forschungsanwendungen

Treatment of Chagas Disease

Ravuconazole has been used in the treatment of Chagas disease, a tropical parasitic disease caused by Trypanosoma cruzi . In a study, it was found that Ravuconazole in self-nanoemulsifying delivery system (SNEDDS) exhibited significantly higher potency against T. cruzi . The oral treatment with a daily dose of 20 mg/kg for 30 days resulted in 70% of cure for Ravuconazole-SNEDDS .

Antifungal Applications

Ravuconazole is a triazole antifungal with a broad spectrum and is considered a novel alternative in the treatment of systemic fungal infections . It has shown potent activities against major pathogenic fungi such as Aspergillus fumigatus, Cryptococcus neoformans, Candida spp., and dermatophytes .

Stability-Indicating Assay Method

A stability-indicating method by high-performance liquid chromatography–diode array detection was developed and fully validated to assay Ravuconazole in the presence of its degradation products . This method is useful for evaluating the intrinsic stability of Ravuconazole in active pharmaceutical ingredients .

Treatment of Fungal Infections

Ravuconazole is 2–64 times more active in vitro against Candida species than other antifungal agents like itraconazole, fluconazole, and amphotericin B . Against C. neoformans, Ravuconazole is 64-fold more potent than fluconazole .

Safety and Hazards

Wirkmechanismus

Target of Action

Ravuconazole-d4, a deuterium labeled form of Ravuconazole , is a triazole antifungal agent . Its primary target is the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane .

Mode of Action

Ravuconazole-d4 exerts its antifungal action by inhibiting the biosynthesis of ergosterol . By binding to lanosterol 14-alpha-demethylase, it prevents the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis leads to an alteration in the fungal cell membrane, thereby inhibiting fungal growth .

Biochemical Pathways

The primary biochemical pathway affected by Ravuconazole-d4 is the ergosterol biosynthesis pathway . Ergosterol is vital for maintaining the integrity and fluidity of the fungal cell membrane. Its depletion leads to a buildup of 14-alpha-methyl sterols, which can disrupt membrane structure and function, ultimately leading to fungal cell death .

Pharmacokinetics

Ravuconazole-d4 exhibits linear plasma pharmacokinetics following multiple once-daily bolus administration . It has a long elimination half-life and achieves substantial plasma and tissue concentrations . The intravenous administration of Ravuconazole results in stable pharmacokinetics, with mostly predictable variations influenced by common and usually known factors .

Result of Action

The inhibition of ergosterol synthesis by Ravuconazole-d4 leads to fungal cell death . It has broad-spectrum antifungal activity and is highly active in vitro against Candida spp., Cryptococcus neoformans, and other yeast species, including most fluconazole-resistant yeast isolates .

Action Environment

The efficacy and stability of Ravuconazole-d4 can be influenced by various environmental factors. For instance, its pharmacokinetics can be affected by factors such as renal failure and hepatic insufficiency . Additionally, Ravuconazole-d4 was found to degrade mainly under alkaline hydrolysis, forming two main degradation products . Therefore, the pH of the environment can significantly impact the stability of Ravuconazole-d4 .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-[2-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F2N5OS/c1-14(21-28-20(10-31-21)16-4-2-15(9-25)3-5-16)22(30,11-29-13-26-12-27-29)18-7-6-17(23)8-19(18)24/h2-8,10,12-14,30H,11H2,1H3/t14-,22?/m0/s1/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHEYNNJWPQPX-TWYZKROBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C2=CSC(=N2)[C@H](C)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F2N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ravuconazole-d4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzenesulfonic acid, 3,3'-[[6-(4-morpholinyl)-1,3,5-triazine-2,4-diyl]bis[imino[2-(acetylamino)-4,1-phenylene]-2,1-diazenediyl]]bis-, sodium salt (1:2)](/img/structure/B589818.png)

![1-[2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranosyl]-2,5-pyrrolidinedione](/img/structure/B589837.png)